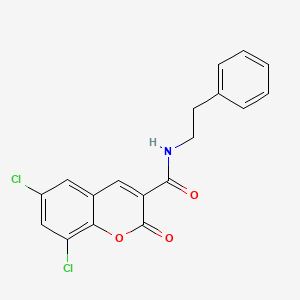

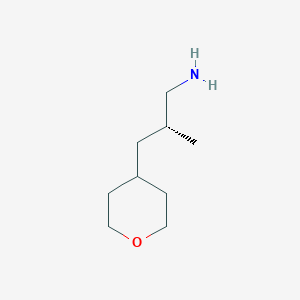

![molecular formula C20H17N5OS B2519272 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 483984-37-8](/img/structure/B2519272.png)

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine-based compounds has been reported. The process involves several steps including the Paal-Knorr reaction, pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold. This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic addition reactions and cyclization .

科学的研究の応用

Anticancer Kinase Inhibitors

Pyrazolo [3,4-d]pyrimidines have emerged as a privileged scaffold for developing kinase inhibitors to treat a range of diseases, including cancer. These compounds mimic the hinge region binding interactions in kinase active sites due to their isosteric similarity to the adenine ring of ATP. Researchers have successfully progressed several pyrazolo [3,4-d]pyrimidines to clinical trials. Notably, the BTK inhibitor ibrutinib has been approved for treating B-cell cancers .

Antifungal Agents

Novel derivatives of this compound, such as 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one , have been synthesized and evaluated for their antifungal activities. These efforts aim to discover new fungicides with unique scaffolds or modes of action .

Anticancer Activity

The compound I2 has demonstrated potent anticancer activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. Its cytotoxicity extends to adriamycin-resistant human breast and hepatocarcinoma cells .

PPARα Activation

Researchers have explored the structural basis for PPARα activation using 1H-pyrazolo-[3,4-b]pyridine as a skeleton. Insights from this work contribute to designing molecules for treating dyslipidemia and related conditions .

mTOR Pathway Inhibition

While rapalogs were known to selectively inhibit mTORC1, the compound 4 represents a novel mTOR inhibitor. It targets mutations in mTOR signaling pathways, offering potential therapeutic benefits in cancer treatment .

cMET Tyrosine Kinase Inhibition

The cMET inhibitor 20 not only targets cMET but also inhibits VEGFR2 and other kinases (RET and AXL). It has been used primarily for treating renal cell carcinoma and liver cancers. Additionally, capmatinib , a selective cMET tyrosine kinase inhibitor, has been approved for resistant non-small cell lung cancer .

作用機序

Target of Action

The primary targets of this compound are various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound, which contains a pyrazolo[3,4-d]pyrimidine scaffold, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the transfer of phosphate groups to its substrates . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can suppress the activation of NF-κB and IL-6 , both of which are involved in inflammatory responses and are often overactive in cancer . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been progressed to clinical trials , suggesting that they may have favorable ADME properties.

Result of Action

The result of this compound’s action is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells . For example, it has been shown to significantly induce caspase-3 activation , a key player in the execution-phase of cell apoptosis. It also displayed tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model .

将来の方向性

特性

IUPAC Name |

N-(2-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-7-5-6-10-17(14)24-18(26)12-27-20-16-11-23-25(19(16)21-13-22-20)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOZTDZNRFTFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

methylene]malononitrile](/img/structure/B2519208.png)